methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate
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Overview
Description
Methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2-methylphenyl group and the benzoate ester. The final step involves the methoxylation of the benzoate ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine ring can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Shares the methoxybenzoate structure but lacks the thieno[3,2-d]pyrimidine core.
4-Methylphenyl benzoate: Similar ester structure but different aromatic substituents.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Contains a methoxyphenyl group but differs in the overall structure.
Uniqueness
Methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate is unique due to its combination of a thieno[3,2-d]pyrimidine core with a methoxybenzoate ester. This structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-14-6-4-5-7-17(14)18-12-30-21-20(18)24-13-25(22(21)26)11-16-10-15(23(27)29-3)8-9-19(16)28-2/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPHXCVSURRSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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